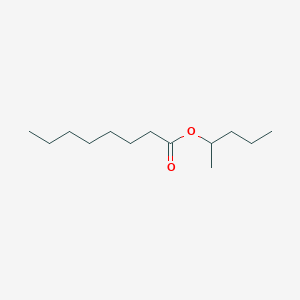

1-Methylbutyl octanoate

Descripción

Contextualization of Branched-Chain Esters in Natural Systems

Branched-chain esters are a diverse class of organic compounds that are widespread in nature. They are integral components of the aroma profiles of many fruits, contributing to their characteristic scents. nih.gov A survey of 106 types of edible fruits identified 127 unique branched-chain volatile compounds, indicating their broad evolutionary utility in plant-animal interactions, such as attracting seed dispersers. nih.gov

In addition to their role in fruits, branched-chain esters are crucial in the chemical communication systems of insects. rsc.orgopenagrar.de These compounds, often part of complex pheromone cocktails, are used for species-specific signaling to attract mates, signal alarm, or mark trails. rsc.orgwikipedia.org The structural complexity of these esters, including the presence of chiral centers created by methyl branching, allows for a high degree of specificity in chemical communication. openagrar.depnas.org

Significance of 1-Methylbutyl Octanoate (B1194180) as a Pheromonal and Biological Constituent

1-Methylbutyl octanoate has been identified as a key component in the pheromone systems of several insect species. For instance, it is a constituent of the sex pheromone of the bagworm moth Oiketicus kirbyi, where it is part of a five-component mixture used by females to attract males. uliege.benih.gov Research has also shown that both the (R) and (S) isomers of this compound can elicit electroantennographic (EAG) responses in the male antennae of the bagworm moth Megalophanes viciella. schweizerbart.de Interestingly, in this species, the R-isomer of this compound was found to significantly reduce the attraction of males to the main pheromone component, 1-methylethyl octanoate, when used as an additive. schweizerbart.deresearchgate.net

Beyond its role in insect communication, this compound is also found as a volatile compound in various food items. It has been detected in apples, champagne, cognac, and wine, contributing to their complex flavor and aroma profiles. thegoodscentscompany.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | 2-methylbutyl octanoate |

| CAS Number | 67121-39-5 nih.gov |

| Molecular Formula | C13H26O2 chembk.com |

| Molecular Weight | 214.34 g/mol chembk.com |

| Boiling Point | 248.9 ± 8.0 °C (Predicted) chembk.com |

| Density | 0.867 ± 0.06 g/cm³ (Predicted) chembk.com |

| Flash Point | 220.00 °F (104.44 °C) thegoodscentscompany.com |

| Refractive Index | 1.42400 to 1.43000 @ 20.00 °C thegoodscentscompany.com |

Current Research Landscape and Gaps for this compound

Current research on this compound is largely concentrated on its role as an insect pheromone and its contribution to the aroma of fruits and fermented beverages. nih.govuliege.benih.govresearchgate.net Studies have successfully identified its presence in various natural sources and have begun to elucidate its function in insect behavior. uliege.benih.govschweizerbart.de The synthesis of this and other related branched-chain esters has been crucial for these investigations, allowing for field tests and electrophysiological assays. nih.govschweizerbart.de

However, there are still significant gaps in our understanding of this compound. While its presence in certain insect pheromone blends is established, the precise synergistic or inhibitory effects of its different stereoisomers are not fully understood for all relevant species. schweizerbart.de The biosynthetic pathways leading to the production of this compound in both plants and insects remain an area requiring further investigation. nih.gov

Furthermore, while the compound's contribution to the aroma of foods like apples and wine is recognized, the full extent of its impact on sensory perception and its interaction with other volatile compounds is not completely clear. thegoodscentscompany.commdpi.com A review of pheromones used in the management of Arecaceae (palm tree) pests highlights the need for continued research to identify pheromones for unstudied species and to optimize their use in pest management strategies. researchgate.net This suggests that while compounds like this compound are known, their full potential in applications such as integrated pest management may not yet be realized. researchgate.net The intraspecies phenotypic diversity observed in organisms like the yeast Torulaspora delbrueckii, which can influence the production of aroma compounds in wine, also points to the complexity of factors controlling the final concentration of esters like this compound in natural products. oup.com

Structure

3D Structure

Propiedades

Número CAS |

55193-30-1 |

|---|---|

Fórmula molecular |

C13H26O2 |

Peso molecular |

214.34 g/mol |

Nombre IUPAC |

pentan-2-yl octanoate |

InChI |

InChI=1S/C13H26O2/c1-4-6-7-8-9-11-13(14)15-12(3)10-5-2/h12H,4-11H2,1-3H3 |

Clave InChI |

ZZILRVYYTFVLGI-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)OC(C)CCC |

SMILES canónico |

CCCCCCCC(=O)OC(C)CCC |

Origen del producto |

United States |

Synthesis and Chemical Reactivity of 1 Methylbutyl Octanoate

Chemical Synthesis Methodologies

The synthesis of 1-methylbutyl octanoate (B1194180) can be achieved through several chemical routes, with esterification reactions being the most common. These methods involve the reaction of octanoic acid with 2-pentanol (B3026449) (1-methylbutanol).

Acid-Catalyzed Fischer Esterification

The Fischer esterification is a classic and widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comorganic-chemistry.orgcerritos.edu In the case of 1-methylbutyl octanoate, this involves the reaction of octanoic acid and 2-pentanol.

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one of the reactants, typically the alcohol, is used. masterorganicchemistry.com The removal of water, a byproduct of the reaction, also shifts the equilibrium to favor the product. organic-chemistry.org

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA). The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. youtube.com

Direct Esterification with Specific Catalysts and Conditions

Direct esterification can also be carried out using a variety of other catalysts to improve efficiency and selectivity. Lewis acids, such as salts of hafnium(IV) and zirconium(IV), have been shown to be effective catalysts for the direct condensation of carboxylic acids and alcohols. organic-chemistry.org Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), offer advantages in terms of ease of separation from the reaction mixture and potential for reuse.

Recent research has also explored the use of N-bromosuccinimide (NBS) as a metal-free catalyst for the direct esterification of aryl and alkyl carboxylic acids under mild conditions, achieving high yields. mdpi.com While specific data for this compound is not extensively available, the general principles of these catalytic systems can be applied. The reaction conditions, including temperature, catalyst loading, and the molar ratio of reactants, are critical parameters that need to be optimized to maximize the yield of this compound. For instance, in the esterification of octanoic acid with methanol, optimal conditions involved a specific methanol-to-acid molar ratio and catalyst loading at a defined temperature.

Comparison of Synthetic Yields and Purity

The choice of synthetic methodology and catalyst significantly impacts the yield and purity of the final ester product. While Fischer esterification is a robust method, the use of strong mineral acids can sometimes lead to side reactions and purification challenges.

Solid acid catalysts and other milder catalytic systems can offer higher selectivity and easier product isolation, potentially leading to higher purity. The yield of esterification reactions is heavily dependent on the equilibrium, and strategies to shift this equilibrium, such as using an excess of one reactant or removing water, are crucial for achieving high conversions. For example, in a study on Fischer esterification, using a 10-fold excess of alcohol resulted in a 97% yield of the ester. masterorganicchemistry.com

| Synthesis Method | Catalyst | Typical Yield | Purity Considerations |

| Fischer Esterification | H₂SO₄, PTSA | Moderate to High | Requires careful purification to remove acid catalyst and byproducts. |

| Direct Esterification | Lewis Acids (e.g., Hf(IV), Zr(IV) salts) | High | Generally cleaner reactions with easier work-up. |

| Direct Esterification | Solid Acids (e.g., Amberlyst-15) | Good to High | Catalyst is easily separable and reusable, leading to higher purity. |

| Direct Esterification | N-Bromosuccinimide (NBS) | High | Metal-free and mild conditions can lead to high purity products. mdpi.com |

Interactive Data Table: Comparison of Synthetic Methods (Note: The yield data presented are generalized from esterification literature and may vary for the specific synthesis of this compound.)

Enzymatic and Biocatalytic Synthesis Routes

Enzymatic synthesis of esters offers several advantages over chemical methods, including milder reaction conditions, high specificity, and a reduced environmental footprint. Lipases are the most commonly used enzymes for this purpose.

Biocatalyst Selection and Optimization (e.g., Lipases, Alcohol Acyltransferases)

Lipases: Lipases (triacylglycerol hydrolases) are versatile enzymes that can catalyze esterification, transesterification, and hydrolysis reactions. nih.gov Immobilized lipases are often preferred as they offer enhanced stability and reusability. nih.gov Lipase B from Candida antarctica (CALB), often immobilized on various supports, is a widely used and highly effective biocatalyst for ester synthesis due to its broad substrate spectrum and stability. nih.govnih.gov Other lipases, such as those from Rhizomucor miehei and Pseudomonas cepacia, have also been successfully employed in ester synthesis. nih.govpolimi.it However, some lipases, like that from Rhizomucor miehei, have shown a strong preference for primary alcohols over secondary alcohols, which could be a limiting factor in the synthesis of this compound. nsf.gov

Alcohol Acyltransferases (AATs): Alcohol acyltransferases are another class of enzymes that play a crucial role in the biosynthesis of esters in nature, particularly in fruits and flowers. nih.gov AATs catalyze the condensation of an acyl-CoA with an alcohol. nih.gov These enzymes exhibit a broad substrate specificity for both the acyl-CoA and the alcohol, making them attractive candidates for the synthesis of a wide range of esters. nih.gov While specific studies on the use of AATs for this compound synthesis are limited, the known substrate promiscuity of these enzymes suggests their potential applicability.

Optimization of biocatalytic synthesis involves several factors, including the choice of solvent (or solvent-free system), water activity, temperature, substrate molar ratio, and enzyme concentration.

Substrate Specificity and Reaction Kinetics in Biocatalytic Processes

The efficiency of enzymatic ester synthesis is highly dependent on the enzyme's specificity for the substrates. While many lipases readily accept a range of fatty acids, their activity towards secondary alcohols like 2-pentanol can be lower compared to primary alcohols. nsf.gov

The kinetics of lipase-catalyzed esterification often follow a Ping-Pong Bi-Bi mechanism. nih.govmdpi.com In this model, the enzyme first reacts with the acyl donor (octanoic acid) to form an acyl-enzyme intermediate, releasing the first product (water). The alcohol (2-pentanol) then binds to the acyl-enzyme intermediate, leading to the formation of the ester and regeneration of the free enzyme.

A common phenomenon observed in these reactions is substrate inhibition, where high concentrations of either the acid or the alcohol can lead to a decrease in the reaction rate. nih.gov For instance, in the lipase-catalyzed synthesis of isoamyl butyrate, competitive inhibition by butyric acid was observed. nih.gov Understanding these kinetic parameters is essential for designing an efficient biocatalytic process for the production of this compound.

| Biocatalyst | Substrate Preference | Kinetic Model | Potential Issues |

| Lipases (e.g., CALB) | Varies; some show lower activity with secondary alcohols. nsf.gov | Ping-Pong Bi-Bi | Substrate inhibition by acid or alcohol. nih.gov |

| Alcohol Acyltransferases (AATs) | Broad specificity for both acyl-CoAs and alcohols. nih.gov | Typically follows a ternary complex mechanism. | Substrate availability (acyl-CoA) can be a limiting factor. |

Interactive Data Table: Biocatalyst Characteristics

Microbial Fermentation Strategies for Branched-Chain Esters

The biosynthesis of branched-chain esters, such as this compound, through microbial fermentation presents a promising and sustainable alternative to traditional chemical synthesis. This approach leverages the metabolic pathways of various microorganisms, primarily yeasts like Saccharomyces cerevisiae, to convert renewable feedstocks into valuable flavor and fragrance compounds. The core of these strategies involves the enzymatic condensation of a branched-chain alcohol with an acyl-CoA, a reaction catalyzed by alcohol O-acyltransferases (OATs).

Metabolic engineering plays a pivotal role in enhancing the production of these esters. Key strategies focus on increasing the intracellular pools of the precursor molecules: branched-chain alcohols and octanoyl-CoA. For the synthesis of the 1-methylbutyl alcohol moiety, pathways for amino acid metabolism, specifically the Ehrlich pathway for isoleucine degradation, are often targeted for upregulation. This involves the overexpression of key enzymes such as branched-chain amino acid aminotransferases, α-keto acid decarboxylases, and alcohol dehydrogenases.

Similarly, to boost the availability of octanoyl-CoA, the fatty acid synthesis (FAS) pathway is engineered. This can be achieved by overexpressing genes encoding for enzymes in the FAS pathway or by deleting genes that divert fatty acid precursors to other metabolic routes. For instance, deleting genes involved in β-oxidation can prevent the degradation of octanoyl-CoA, thereby increasing its availability for ester synthesis.

The selection of a suitable microbial host is also critical. While S. cerevisiae is a well-established host due to its genetic tractability and robustness in industrial fermentations, other non-conventional yeasts and bacteria are also being explored for their native abilities to produce specific precursors.

Below is a table summarizing key research findings in the microbial production of branched-chain esters.

| Microorganism | Engineered Pathway | Target Ester(s) | Key Engineering Strategies | Titer/Yield | Reference |

| Saccharomyces cerevisiae | Fatty Acid & Amino Acid Metabolism | Fatty acid isobutyl esters | Overexpression of isobutanol synthesis pathway, deletion of fatty acid degradation genes. | >100 mg/L | acs.org |

| Escherichia coli | Fatty Acid & Alcohol Metabolism | Butyl octanoate | Engineering of an alcohol acyl transferase for improved substrate specificity. | 3.3 mg/L | nih.gov |

| Saccharomyces cerevisiae | Amino Acid Metabolism | Isoamyl acetate | Overexpression of alcohol acetyltransferase (ATF1). | ~10 mg/L |

Chemical Transformation and Degradation Pathways

Hydrolysis under Acidic and Basic Conditions

The hydrolysis of this compound, the cleavage of its ester bond to yield 1-methylbutanol and octanoic acid, can be effectively catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction is reversible and proceeds through a series of protonation and nucleophilic attack steps. The mechanism, often referred to as an AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism, is initiated by the protonation of the carbonyl oxygen of the ester. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The resulting tetrahedral intermediate then undergoes a series of proton transfers, leading to the elimination of 1-methylbutanol and the formation of protonated octanoic acid. Finally, deprotonation of this species regenerates the acid catalyst and yields octanoic acid. The equilibrium of the reaction can be shifted towards the products by using a large excess of water.

Basic-Catalyzed Hydrolysis (Saponification):

The table below summarizes the key differences between acidic and basic hydrolysis of this compound.

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

| Catalyst/Reagent | Acid (e.g., H₂SO₄, HCl) | Base (e.g., NaOH, KOH) |

| Stoichiometry | Catalytic amount of acid | Stoichiometric amount of base |

| Reversibility | Reversible | Irreversible |

| Products | 1-Methylbutanol and Octanoic Acid | 1-Methylbutanol and an Octanoate Salt |

| Mechanism | AAC2 | Nucleophilic Acyl Substitution |

Transesterification Reactions with Other Alcohols

Transesterification is a process where the 1-methylbutyl group of this compound is exchanged with the alkyl group of another alcohol. This reaction can be catalyzed by either acids or bases and is a common method for the synthesis of different esters.

The mechanism of transesterification is analogous to that of hydrolysis. In an acid-catalyzed reaction, the carbonyl oxygen is protonated, followed by nucleophilic attack from the new alcohol. In a base-catalyzed reaction, an alkoxide from the new alcohol acts as the nucleophile. The reaction is typically driven to completion by using a large excess of the reactant alcohol. For example, the transesterification of this compound with ethanol (B145695) would yield ethyl octanoate and 1-methylbutanol.

Enzymatic transesterification using lipases is also a widely used method, offering higher selectivity and milder reaction conditions. Lipases can catalyze the exchange of the alcohol moiety, and the choice of enzyme can influence the reaction's efficiency and specificity.

Oxidation Mechanisms and Products

The oxidation of this compound can occur through several mechanisms, primarily autoxidation and photo-oxidation, leading to the formation of a variety of degradation products.

Autoxidation:

Autoxidation is a free-radical chain reaction that occurs in the presence of oxygen. The process is initiated by the abstraction of a hydrogen atom from the ester molecule, typically from a carbon atom adjacent to the ester oxygen or the double bond if present. For a saturated ester like this compound, the initiation is slower but can be accelerated by heat, light, or the presence of metal catalysts. The resulting alkyl radical reacts with oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another ester molecule, propagating the chain reaction and forming a hydroperoxide.

The decomposition of these hydroperoxides leads to a complex mixture of secondary oxidation products, including aldehydes, ketones, shorter-chain carboxylic acids, and other esters. The specific products formed depend on the position of the initial radical attack and the subsequent cleavage of the molecule.

Photo-oxidation:

Photo-oxidation involves the reaction of the ester with electronically excited states of oxygen, such as singlet oxygen, which can be generated by photosensitizers in the presence of light. Singlet oxygen can react with the ester through different pathways, including ene reactions at sites of unsaturation (if any) or by direct interaction with the ester functional group, leading to the formation of hydroperoxides and subsequent degradation products similar to those seen in autoxidation.

The table below outlines potential primary products from the initial stages of oxidation of this compound.

| Oxidation Mechanism | Initiating Species | Primary Products |

| Autoxidation | Free radicals | Hydroperoxides |

| Photo-oxidation | Singlet oxygen | Hydroperoxides |

Biosynthesis and Metabolic Pathways of 1 Methylbutyl Octanoate in Biological Systems

Endogenous Formation in Insect Pheromone Glands

In certain insects, branched-chain esters like 1-methylbutyl octanoate (B1194180) or its analogs function as critical components of sex or aggregation pheromones. researchgate.net The biosynthesis occurs in specialized pheromone glands and is tightly regulated. The formation of these esters is a result of enzymatic condensation of an alcohol and an acyl-CoA, both derived from primary metabolic pathways.

The biosynthesis of 1-methylbutyl octanoate in insects draws precursors from two primary metabolic pools: fatty acid metabolism for the acyl portion and amino acid catabolism for the branched alcohol portion.

Octanoyl Moiety : The straight-chain eight-carbon acyl group (octanoyl) is derived from fatty acid biosynthesis. Acetyl-CoA is sequentially elongated by fatty acid synthase (FAS) complexes. The resulting fatty acyl-CoA, typically longer than C8, can then be shortened via the β-oxidation pathway to yield octanoyl-CoA.

1-Methylbutyl Moiety : The branched C5 alcohol precursor, 1-methylbutanol (pentan-2-ol), is derived from the catabolism of the branched-chain amino acid (BCAA) L-isoleucine.

Metabolic flux analysis in related systems demonstrates that the availability of these precursors is a key determinant for the final pheromone blend. The flow of carbon from primary metabolites like glucose and amino acids into these specific end-products is controlled by the expression and activity of key enzymes at metabolic branch points.

Branched-chain amino acids (BCAAs) are the definitive precursors for the branched alcohol moieties of many esters, including this compound. The specific pathway for generating the 1-methylbutyl group involves the catabolism of L-isoleucine. nih.gov

The key steps are:

Transamination : L-isoleucine is first deaminated by a BCAA transaminase to form its corresponding α-keto acid, (S)-3-methyl-2-oxopentanoate.

Decarboxylation : This α-keto acid is then decarboxylated by a branched-chain α-keto acid decarboxylase to yield 2-methylbutanal.

Reduction : Finally, the aldehyde is reduced by an alcohol dehydrogenase (ADH) to form 2-methyl-1-butanol, the "active amyl alcohol". A related C5 alcohol, 1-methylbutanol (pentan-2-ol), can also be formed through modifications of this pathway.

This metabolic sequence, often referred to as the Ehrlich pathway, is a well-established route for producing fusel alcohols from amino acids in various organisms, including insects. nih.gov The specificity of the enzymes involved plays a crucial role in determining the final structure of the alcohol and, consequently, the ester.

| Precursor | Metabolic Pathway | Key Intermediate(s) | Resulting Moiety |

| L-Isoleucine | Amino Acid Catabolism (Ehrlich Pathway) | (S)-3-methyl-2-oxopentanoate, 2-methylbutanal | 1-Methylbutyl alcohol |

| Acetyl-CoA | Fatty Acid Metabolism (β-oxidation) | Malonyl-CoA, Fatty Acyl-CoAs | Octanoyl-CoA |

Microbial Biosynthesis and Biotransformation

Microorganisms, particularly yeasts, have been engineered as cellular factories for the production of various chemicals, including branched-chain esters like this compound, which have applications as biofuels and flavor compounds. nih.govuniprot.org

Saccharomyces cerevisiae naturally produces small quantities of branched-chain higher alcohols and their esters via the Ehrlich pathway from the catabolism of amino acids. nih.gov To produce this compound, the yeast must generate both the 1-methylbutyl alcohol and octanoyl-CoA precursors and possess an enzyme capable of condensing them. The final condensation step is catalyzed by alcohol acyltransferases (AATs) or wax ester synthases (WS). nih.govnih.gov While native AATs exist, heterologous expression of more efficient enzymes, such as wax ester synthases from bacteria like Marinobacter sp., has been shown to significantly increase ester formation. nih.gov

To achieve high-titer production of branched-chain esters, extensive metabolic engineering of S. cerevisiae is required. nih.govaimspress.com These strategies focus on increasing the intracellular pools of the alcohol and acyl-CoA precursors and enhancing the final esterification step.

Key engineering strategies include:

Enhancing Acyl-CoA Supply : The pool of fatty acyl-CoAs can be increased by deleting negative regulators of phospholipid metabolism, such as RPD3 and OPI1. nih.govuniprot.org This deletion leads to increased flux towards fatty acyl-CoA synthesis. Additionally, preventing fatty acid degradation by deleting genes like POX1 (encoding acyl-CoA oxidase) can preserve the precursor pool. aimspress.com

Boosting Alcohol Precursor Supply : Production of branched-chain alcohols derived from amino acid biosynthesis can be enhanced by overexpressing key enzymes in the pathway. For alcohols derived from isoleucine, this involves upregulating genes such as ILV2, ILV5, and ILV3. nih.govaimspress.com Overexpression of downstream enzymes in the Ehrlich pathway, such as α-ketoacid decarboxylase (ARO10) and alcohol dehydrogenase (ADH7), further drives the conversion to the desired alcohol. nih.gov

Optimizing Esterification : Expressing highly active, heterologous wax ester synthase genes, such as ws2 from Marinobacter aquaeolei VT8, provides a robust enzymatic catalyst for the final condensation of the alcohol and acyl-CoA. nih.gov

Combining these strategies has led to significant production of fatty acid branched-chain alkyl esters in engineered yeast, with reported titers reaching over 230 mg/L in high-cell-density fermentations. nih.govuniprot.org

| Genetic Modification Target | Gene(s) | Strategy | Desired Outcome | Reference |

| Phospholipid Metabolism | RPD3, OPI1 | Deletion | Increase flux towards fatty acyl-CoAs | nih.govuniprot.org |

| Isobutanol Pathway Enzymes | ILV2, ILV5, ILV3, ARO10, ADH7 | Overexpression | Enhanced production of alcohol precursors | nih.govaimspress.com |

| Ester Synthesis | ws2, Maqu_0168 | Heterologous Expression | Efficient condensation of alcohol and acyl-CoA | nih.gov |

Plant-Derived Biosynthetic Routes

Volatile esters are major contributors to the characteristic aroma and flavor of many fruits and flowers. researchgate.netnih.gov The biosynthesis of this compound in plants follows a general scheme for ester formation, relying on the availability of alcohol and acyl-CoA substrates and the activity of specific enzymes.

The formation of volatile esters in plants is primarily catalyzed by a family of enzymes known as alcohol acyltransferases (AATs), which are part of the BAHD (BEAT, AHCS, HCBT, DAT) superfamily. nih.gov These enzymes catalyze the final step in ester biosynthesis: the transfer of an acyl group from an acyl-CoA donor to an alcohol acceptor. mdpi.com

The biosynthetic pathways for the precursors are similar to those in other biological systems:

Acyl-CoA Precursors : Straight-chain acyl-CoAs, including octanoyl-CoA, are derived from the β-oxidation of fatty acids, such as linoleic and linolenic acids. mdpi.com

Alcohol Precursors : Branched-chain alcohols are generated from the catabolism of branched-chain amino acids. nih.gov The 1-methylbutyl alcohol moiety originates from L-isoleucine. Studies on the wild tomato Lycopersicon pennellii have shown that its glandular trichomes incorporate BCAAs into branched acyl groups of secreted glucose esters, confirming the activity of this pathway in plants. nih.govnih.gov

The diversity of esters found in a particular plant species is a result of the substrate specificity of its AAT enzymes and the relative availability of various alcohol and acyl-CoA precursors during different developmental stages, such as fruit ripening. researchgate.netnih.gov While a wide array of esters have been identified in fruits like apples and strawberries, the specific pathways leading to this compound are part of this broader, highly regulated metabolic network that defines a fruit's characteristic aroma profile. mdpi.comresearchgate.net

Contribution of Fatty Acid Metabolism Pathways (e.g., Alpha-, Beta-Oxidation, Lipoxygenase Pathway)

The octanoate moiety of this compound is derived from octanoyl-CoA, a key intermediate in fatty acid metabolism. The primary pathway responsible for the generation of octanoyl-CoA from longer-chain fatty acids is the beta-oxidation pathway.

Beta-Oxidation: This catabolic process occurs within the mitochondria and peroxisomes and involves the sequential cleavage of two-carbon units from the acyl-CoA chain of a fatty acid. For a long-chain saturated fatty acid, such as palmitic acid (C16), beta-oxidation proceeds through several cycles, generating acetyl-CoA in each cycle. As the fatty acid chain is shortened, octanoyl-CoA (C8) is formed as an intermediate. This octanoyl-CoA can then be utilized by alcohol acyltransferases for ester synthesis, effectively diverting it from further oxidation. Peroxisomal beta-oxidation of very-long-chain fatty acids also culminates in the production of octanoyl-CoA, which can then be transported to the mitochondria for further metabolism or used in biosynthetic reactions like ester formation.

Alpha-Oxidation: This pathway is primarily involved in the metabolism of branched-chain fatty acids, such as phytanic acid, which cannot be directly processed by beta-oxidation due to a methyl group on the beta-carbon. Alpha-oxidation involves the removal of a single carbon from the carboxyl end of the fatty acid. While crucial for the degradation of specific types of fatty acids, there is no direct evidence to suggest that alpha-oxidation is a primary contributor to the formation of the straight-chain octanoyl-CoA required for this compound synthesis.

Lipoxygenase (LOX) Pathway: The lipoxygenase pathway is initiated by the enzyme lipoxygenase, which catalyzes the oxygenation of polyunsaturated fatty acids like linoleic and linolenic acids. This pathway is predominantly associated with the production of "green leaf volatiles," such as C6 aldehydes and alcohols, which contribute to the grassy and fresh aromas of unripe fruits and damaged plant tissues. While the LOX pathway is a significant source of precursors for certain types of esters (particularly those with unsaturated alcohol or acyl moieties), its direct contribution to the synthesis of a saturated ester like this compound is not well-established. It primarily competes for the same pool of fatty acid precursors that could otherwise be channeled into beta-oxidation.

Formation in Fruit Ripening Processes

The synthesis of volatile esters, including this compound, is a hallmark of the ripening process in many climacteric fruits, such as apples and bananas. During ripening, a complex interplay of genetic and biochemical events leads to changes in color, texture, and, most notably, aroma. The production of ethylene, a key ripening hormone, often triggers the expression of genes encoding enzymes involved in aroma biosynthesis, including alcohol acyltransferases.

As fruits ripen, the breakdown of complex carbohydrates and lipids provides the necessary precursors for ester formation. The degradation of fatty acids through beta-oxidation increases the cellular pool of various acyl-CoAs, including octanoyl-CoA. Concurrently, the metabolism of amino acids provides the branched-chain alcohols, such as 1-methylbutanol. The increased activity of AATs during ripening then facilitates the esterification of these precursors, leading to the accumulation of a diverse array of volatile esters that constitute the fruit's characteristic aroma.

While specific quantitative data for this compound across different fruit varieties and ripening stages is not extensively documented in the literature, the presence of related octanoate esters and branched-chain esters in fruits like apples and bananas is well-reported. For instance, studies on banana aroma have identified a variety of esters, with some cultivars producing octanoate and decanoate (B1226879) esters during the later stages of ripening. Similarly, analyses of apple volatiles have revealed a complex mixture of esters, with the specific composition varying significantly between cultivars. The table below summarizes the major classes of volatile compounds and some specific examples found in ripe apples and bananas, which are known to produce a wide range of esters.

Major Volatile Compound Classes in Ripe Apple and Banana

| Compound Class | Examples in Ripe Apple (Malus domestica) | Examples in Ripe Banana (Musa spp.) | General Role in Biosynthesis |

|---|---|---|---|

| Esters | Butyl acetate, hexyl acetate, 2-methylbutyl acetate, ethyl 2-methylbutanoate | Isoamyl acetate, butyl butyrate, 3-methylbutyl butanoate, various octanoate esters (in some cultivars) | Final products of AAT activity, major contributors to fruity aroma. |

| Alcohols | 1-Butanol, 1-hexanol, 2-methyl-1-butanol | 3-Methyl-1-butanol (isoamyl alcohol), 2-methyl-1-propanol | Precursors for ester synthesis, derived from fatty acid and amino acid metabolism. |

| Aldehydes | Hexanal, (E)-2-hexenal | Hexanal, 3-methylbutanal | Intermediates in the formation of alcohols and acids from fatty acid and amino acid breakdown. |

| Acyl-CoAs | Acetyl-CoA, Butanoyl-CoA, Hexanoyl-CoA | Acetyl-CoA, Butanoyl-CoA, Octanoyl-CoA | Activated forms of fatty acids, direct precursors for ester synthesis. |

Biological Activity and Ecological Roles of 1 Methylbutyl Octanoate

Function as a Sex Pheromone Component in Lepidoptera: An Unwritten Chapter

The investigation into the chemical communication systems of Lepidoptera, which includes moths and butterflies, has unveiled a vast array of compounds that function as sex pheromones, guiding males to receptive females for mating. These chemical signals are often highly specific, ensuring reproductive isolation between closely related species. The specificity of these pheromone blends can be attributed to the precise ratio of different components, the presence of minor synergistic or inhibitory compounds, and the chirality of the molecules.

Enantiomeric Specificity and Biological Activity (R- and S-Isomers): A Knowledge Gap

Many insect pheromones are chiral molecules, meaning they exist in two non-superimposable mirror-image forms known as enantiomers (R- and S-isomers). It is well-established in chemical ecology that the biological activity of such pheromones can be highly dependent on their stereochemistry. In many cases, only one enantiomer is biologically active, while the other may be inactive or even inhibitory to the insect's response.

Despite the critical importance of stereochemistry in insect chemical communication, there is a significant lack of research specifically investigating the enantiomeric specificity of 1-methylbutyl octanoate (B1194180) as a potential pheromone component in Lepidoptera. Scientific studies detailing the synthesis, chiral separation, and comparative biological activity of the (R)- and (S)-isomers of 1-methylbutyl octanoate in any lepidopteran species are not available in the current body of scientific literature.

Synergism and Inhibition within Pheromone Blends (e.g., Oiketicus kirbyi, Megalophanes viciella): An Unexplored Area

The composition of a pheromone blend is often a complex mixture of several compounds. The behavioral response of a male insect is typically not elicited by a single compound but by the specific ratio of major and minor components. Some minor components can act as synergists, enhancing the attractive effect of the major components, while others can act as inhibitors, reducing or completely blocking the response. This intricate interplay of chemical signals is crucial for maintaining species-specific communication.

While the bagworm moths Oiketicus kirbyi and Megalophanes viciella are known to utilize chemical signals for mating, there is no scientific evidence to suggest that this compound is a component of their sex pheromone blends. Consequently, research on its potential synergistic or inhibitory effects within the pheromone blends of these or any other lepidopteran species has not been conducted.

Implications for Species-Specific Chemical Communication: A Matter of Speculation

The evolution of species-specific chemical communication channels is a key factor in the diversification of insects. The unique chemical signature of a species' pheromone blend prevents interbreeding with closely related species, thereby maintaining reproductive isolation. The specificity of these signals can be achieved through variations in the chemical structures of the pheromone components, their enantiomeric composition, and their relative proportions in the blend.

Interactions within Diverse Biological Matrices (e.g., Food Systems, Plant Volatiles): An Undocumented Presence

Many esters similar in structure to this compound are known to be important volatile compounds in a variety of fruits, flowers, and fermented beverages, contributing to their characteristic aromas and flavors. These compounds are produced through various biochemical pathways in plants and microorganisms.

However, a thorough review of the scientific literature on food chemistry and plant volatiles does not yield specific data on the natural occurrence or significance of this compound. While numerous other esters have been identified and quantified in various food systems and as components of plant volatiles, this compound is not reported as a constituent. Therefore, its interactions within these complex biological matrices have not been a subject of scientific inquiry.

Advanced Analytical Methodologies for Characterization and Quantification

Sample Preparation and Enrichment Techniques

Effective sample preparation is a critical prerequisite for successful chromatographic analysis. Its primary goals are to isolate and concentrate the target analyte from the sample matrix, thereby enhancing detection sensitivity and minimizing interferences.

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and versatile equilibrium-based extraction technique. sigmaaldrich.com It combines sampling, extraction, and concentration into a single step. mdpi.com In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above a solid or liquid sample in a sealed vial. sigmaaldrich.com Volatile analytes, including esters like 1-methylbutyl octanoate (B1194180), partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. sigmaaldrich.com Following extraction, the fiber is retracted and transferred to the injection port of a gas chromatograph for thermal desorption and analysis. sigmaaldrich.com

The efficiency of HS-SPME is contingent upon several experimental parameters, with the choice of fiber coating being paramount. mdpi.com Different fiber materials exhibit varying selectivities and capacities for different analytes. Optimization is crucial to maximize the extraction of the target compound. nih.gov Key parameters that require optimization include the type of fiber, extraction temperature and time, sample volume, and the addition of salt to the matrix (salting-out effect). mdpi.comnih.gov

A systematic approach, often employing experimental designs like Box-Behnken, is used to identify the optimal conditions for a specific analyte or group of compounds. nih.gov For instance, a study optimizing HS-SPME conditions for margarine volatiles investigated three fiber types (DVB/CAR/PDMS, PDMS/DVB, CAR/PDMS) and varying extraction temperatures and times to maximize the total area and number of detected volatile compounds. nih.gov

Table 1: Key Parameters for HS-SPME Optimization

| Parameter | Description | Typical Range/Options | Rationale |

| Fiber Coating | The stationary phase coated on the fiber that adsorbs the analytes. | DVB/CAR/PDMS, CAR/PDMS, PDMS/DVB, etc. nih.gov | The selection depends on the polarity and volatility of the target analyte. Mixed-phase fibers like DVB/CAR/PDMS are often effective for a broad range of volatiles. nih.gov |

| Extraction Temperature | The temperature at which the sample is equilibrated and extracted. | 30 - 70 °C mdpi.comnih.gov | Increasing temperature generally increases the vapor pressure of analytes, facilitating their transfer to the headspace. However, excessively high temperatures can affect the partitioning equilibrium. nih.gov |

| Extraction Time | The duration the fiber is exposed to the sample headspace. | 20 - 60 min mdpi.comnih.gov | Sufficient time is needed for the analyte to reach equilibrium or near-equilibrium between the sample, headspace, and fiber coating. mdpi.com |

| Salt Addition (e.g., NaCl, Na₂SO₄) | Addition of an inorganic salt to aqueous samples. | 0.75 g in 1.5 g sample mdpi.com | Salt increases the ionic strength of the sample, which can decrease the solubility of organic analytes ("salting-out" effect) and promote their release into the headspace. researchgate.net |

| Equilibration Time | The time the sample is heated before the fiber is exposed. | 15 min mdpi.com | Ensures that a state of equilibrium is established between the sample and its headspace before extraction begins. mdpi.com |

| Desorption Time | The time the fiber spends in the hot GC inlet to release the analytes. | 1 - 11 min mdpi.com | Must be long enough to ensure complete transfer of analytes from the fiber to the GC column, but short enough to prevent analyte degradation or carryover. mdpi.com |

This table is interactive. Users can sort the columns by clicking on the headers.

Stir Bar Sorptive Extraction (SBSE) is another solventless sample preparation technique that offers remarkably high sensitivity for trace-level organic compounds in aqueous samples. gcms.czagilent.com The method utilizes a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS), which serves as the extraction phase. agilent.com The stir bar is placed into the sample and stirred for a defined period, during which analytes partition from the sample matrix into the PDMS coating. nih.govrsc.org The efficiency of this partitioning is related to the analyte's octanol-water partition coefficient (Kow). gcms.cz After extraction, the stir bar is removed, rinsed, dried, and placed in a thermal desorption unit for analysis by GC-MS. agilent.com

The large volume of the extraction phase in SBSE compared to SPME provides higher recovery and concentration factors, leading to extremely low detection limits, often in the parts-per-trillion (ppt) range. gcms.cz

To enhance the extraction efficiency across a broader range of analyte polarities, multi-SBSE approaches have been developed. A notable example is sequential SBSE. epa.gov This technique involves a two-step extraction from the same sample. First, a stir bar extracts analytes from the unmodified sample, primarily targeting nonpolar compounds. epa.gov Subsequently, a salt (e.g., 30% NaCl) is added to the sample, and a second stir bar is used to extract the more polar, water-soluble compounds that were not efficiently recovered in the first step. epa.gov Both stir bars are then desorbed simultaneously in a single thermal desorption tube, providing a more comprehensive profile of the volatile and semi-volatile compounds present. epa.gov This sequential approach has been shown to provide more uniform enrichment and better recovery for a wider range of solutes compared to conventional SBSE with or without salt addition. epa.gov

Simultaneous Distillation-Extraction (SDE) is a classic and powerful technique for isolating volatile and semi-volatile compounds from complex aqueous matrices. walshmedicalmedia.com SDE combines steam distillation and solvent extraction into a single, continuous process. The sample is heated in a flask with boiling water, causing the volatile compounds to be carried away with the steam. walshmedicalmedia.com The vapor mixture is passed through a condenser, and the resulting condensate is continuously extracted with a small volume of an immiscible, low-boiling-point organic solvent. walshmedicalmedia.com The solvent is continuously recycled, allowing for efficient concentration of the analytes. SDE is highly effective for the analysis of flavor and aroma compounds, including esters, in food and beverages. walshmedicalmedia.com

Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the principle of differential partitioning of a solute between two immiscible liquid phases. In the context of analyzing esters like 1-methylbutyl octanoate, LLE would typically involve extracting the analyte from an aqueous sample into an organic solvent in which it is more soluble. The choice of solvent is critical for achieving high extraction efficiency. The process can be performed manually using a separatory funnel or automated for higher throughput. While effective, traditional LLE often requires significant volumes of organic solvents. Modern variations focus on miniaturization and the use of novel solvents, such as ionic liquids, to improve performance and reduce environmental impact. researchgate.net

Chromatographic Separation Sciences

Following extraction and concentration, chromatographic techniques are employed to separate the individual components of the complex mixture before their detection and quantification.

Gas Chromatography (GC) is the premier technique for the separation of volatile and thermally stable compounds like this compound. In GC, a gaseous mobile phase carries the vaporized sample through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of analytes between the two phases.

The Flame Ionization Detector (FID) is a highly sensitive and widely used detector for the analysis of organic compounds. ttb.gov After eluting from the GC column, the analytes are burned in a hydrogen-air flame. This combustion process produces ions, generating a current that is proportional to the amount of carbon atoms entering the flame. ttb.gov The FID is known for its high sensitivity, large linear dynamic range, and robustness, making it ideal for the quantitative analysis of esters and other flavor compounds. ttb.gov A quantitative method using GC-FID can be developed to determine the concentration of various flavor agents in different products. ttb.gov

Table 2: Example of GC-FID System Parameters for Flavor Compound Analysis

| Parameter | Setting | Purpose |

| GC System | Agilent GC System or equivalent | The instrument performing the separation. |

| Column | DB-1, 30 m x 0.25 mm, 0.10 µm agilent.com | The capillary column where separation occurs. The stationary phase (e.g., DB-1, a nonpolar phase) is chosen based on the analytes. |

| Carrier Gas | Helium or Hydrogen agilent.com | The mobile phase that carries the sample through the column. |

| Oven Program | e.g., 50 °C to 280 °C at 3 °C/min agilent.com | The temperature program controls the elution of compounds based on their boiling points and interactions with the stationary phase. |

| Injector Type | Split/Splitless | Allows for the introduction of a small, representative portion of the sample (split) or the entire sample (splitless) for trace analysis. |

| Detector | Flame Ionization Detector (FID) ttb.gov | Detects and quantifies the separated organic compounds. |

| Detector Gases | Hydrogen, Air, Nitrogen (makeup gas) ttb.govagilent.com | Required for the operation of the flame ionization detector. |

This table is interactive. Users can sort the columns by clicking on the headers.

For exceptionally complex samples containing hundreds or thousands of volatile components, conventional one-dimensional GC may not provide adequate separation. Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant leap in separation power. unito.it

In a GCxGC system, two columns of different selectivity (e.g., a non-polar column followed by a polar column) are coupled via a modulator. The modulator traps small, sequential fractions of the effluent from the first-dimension (¹D) column and then rapidly re-injects them onto the second-dimension (²D) column for a fast, secondary separation. The result is a highly structured two-dimensional chromatogram where compounds are separated based on two independent properties (e.g., volatility and polarity). unito.it This enhanced separation capacity allows for the resolution of co-eluting peaks from a 1D separation, significantly improving both qualitative and quantitative analysis. GCxGC is particularly powerful for detailed profiling of complex aroma and flavor mixtures, where it can reveal the presence of trace compounds that would otherwise be obscured. unito.it

Enantioselective Gas Chromatography for Chiral Analysis

This compound, also known as sec-amyl octanoate, possesses a chiral center at the second carbon of the 1-methylbutyl (or sec-amyl) group. This results in the existence of two enantiomers: (R)-1-methylbutyl octanoate and (S)-1-methylbutyl octanoate. These stereoisomers can exhibit distinct biological activities, particularly in the realms of flavor, fragrance, and pheromonal communication. Consequently, the ability to separate and quantify individual enantiomers is of significant analytical importance.

Enantioselective gas chromatography (GC) is the premier technique for the chiral analysis of volatile compounds like this compound. researchgate.netchromatographyonline.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation. The most commonly employed CSPs for this purpose are derivatized cyclodextrins. gcms.cz Cyclodextrins are macrocyclic oligosaccharides that form inclusion complexes with guest molecules, and by modifying their hydroxyl groups, specific chiral recognition capabilities can be imparted.

For the analysis of this compound, a capillary GC column coated with a derivatized β-cyclodextrin, such as 2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrin, would be a suitable choice. The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. The stability of these complexes is influenced by factors like hydrogen bonding, dipole-dipole interactions, and the fit of the enantiomer within the cyclodextrin cavity. Optimizing the GC conditions, particularly the column temperature, is crucial; lower temperatures generally enhance enantioselectivity but increase analysis time. chromatographyonline.com

The ability to perform such separations is critical in authenticity studies of essential oils and food products, as the enantiomeric ratio of a compound can indicate its natural origin versus synthetic production. researchgate.net In pheromone research, the biological response of an insect may be elicited by only one enantiomer or a specific ratio of the two, making chiral analysis essential for understanding chemical communication.

Mass Spectrometric Detection and Structural Elucidation

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is an indispensable tool for the detection and structural elucidation of this compound. It provides information on the molecular weight and the structure of the molecule through the analysis of its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons (typically 70 eV) bombard the analyte molecules as they elute from the GC column. This process imparts sufficient energy to cause ionization and extensive, reproducible fragmentation. The resulting mass spectrum is a unique fingerprint of the compound.

The fragmentation of esters like this compound is characterized by several key pathways. whitman.edulibretexts.org One of the most prominent fragmentation mechanisms for carbonyl compounds with appropriate gamma-hydrogens is the McLafferty rearrangement . wikipedia.orgchemistrysteps.com This process involves a six-membered ring transition state, leading to the cleavage of the β-bond and the transfer of a gamma-hydrogen to the carbonyl oxygen. For this compound, this rearrangement results in the formation of a neutral alkene (1-pentene) and a charged enol fragment.

Other significant fragmentation pathways include alpha-cleavage (α-cleavage), where the bond adjacent to the carbonyl group is broken, and cleavage of the C-O bond of the ester linkage. libretexts.orgchemistrysteps.com

Below is a table summarizing the major characteristic ions observed in the EI-MS spectrum of this compound.

| m/z (mass-to-charge ratio) | Proposed Ion Structure | Fragmentation Pathway | Significance |

| 200 | [C13H26O2]+• | Molecular Ion (M+) | Confirms the molecular weight of the compound. |

| 145 | [CH3(CH2)6COOH2]+ | McLafferty + 1 rearrangement | A common rearrangement in esters. |

| 144 | [CH3(CH2)6C(OH)=OH]+• | McLafferty Rearrangement | A diagnostic peak for esters with a sufficiently long acid chain. whitman.eduresearchgate.net |

| 127 | [CH3(CH2)6CO]+ | α-cleavage (loss of •OC5H11) | Acylium ion, characteristic of the octanoate moiety. |

| 71 | [C5H11]+ | Cleavage of C-O bond | Alkyl fragment from the alcohol moiety. |

| 43 | [CH3CH2CH2]+ or [CH3CO]+ | Alkyl fragmentation | A common, often abundant, fragment in aliphatic compounds. |

This table presents plausible fragmentation data for this compound based on established principles of ester fragmentation in EI-MS.

In the analysis of complex volatile mixtures, such as those found in fruits, beverages, or insect secretions, the separation power of a single-dimension GC column is often insufficient. nih.govmdpi.com This leads to co-elution, where multiple compounds enter the mass spectrometer simultaneously. Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOFMS) is a powerful technique well-suited to tackle this challenge. nih.govtudublin.ie

The primary advantage of a TOF mass analyzer is its high spectral acquisition speed (hundreds of spectra per second) and high mass accuracy. This speed is essential when GC-TOFMS is used with comprehensive two-dimensional gas chromatography (GCxGC), a technique that provides significantly enhanced peak capacity and separation power. nih.govsepsolve.com The fast acquisition ensures that even the very narrow peaks (100-200 ms wide) generated by GCxGC are adequately sampled, preserving the chromatographic resolution.

The use of GC-TOFMS has been instrumental in the comprehensive profiling of volatile compounds in various matrices. nih.govsepsolve.comfrontiersin.org For instance, in the analysis of pear or peach volatiles, hundreds of compounds can be identified, with esters often being the predominant class. nih.govfrontiersin.org The high-quality mass spectral data generated by TOF instruments facilitates more confident library matching and identification of unknowns like this compound within these complex samples.

| Feature | GC-Quadrupole MS | GC-TOFMS | Advantage for Complex Mixtures |

| Spectral Acquisition Speed | Slow (1-20 Hz) | Very Fast (up to 500 Hz) | Essential for fast chromatography techniques like GCxGC, preventing loss of resolution. |

| Mass Resolution | Unit Mass Resolution | High Resolution (typically > 7,000) | Allows for the determination of elemental composition, aiding in identification. |

| Spectral Skewing | Prone to skewing across a peak | Virtually no skewing | Produces "cleaner," more representative mass spectra, improving library matches. |

| Sensitivity | Good | Excellent | High data density and low noise contribute to better detection of trace components. |

Despite the advanced separation capabilities of modern GC techniques, chromatographic peaks can still overlap. Peak deconvolution is a crucial computational process that mathematically separates the mass spectra of co-eluting compounds. nih.govchromatographytoday.com This is particularly important in untargeted metabolomics or volatilomics studies where the goal is to detect and identify as many compounds as possible. nih.gov

Deconvolution algorithms work by analyzing the 3D data set (retention time vs. m/z vs. intensity) generated by GC-MS. They identify ions that share the same apex retention time and peak shape, grouping them together as belonging to a single compound. chromatographytoday.com This allows for the generation of a "pure" or deconvoluted mass spectrum for each component in an overlapping peak, which can then be reliably searched against a spectral library like NIST for identification.

Several software packages, such as ChromaTOF, AMDIS, and AnalyzerPro, incorporate sophisticated deconvolution algorithms. nih.govresearchgate.net These tools are essential for processing the large, complex datasets produced by GC-TOFMS, enabling the accurate identification of compounds like this compound even when they are not perfectly separated chromatographically. researchgate.net The process generally involves noise handling, peak finding, and then clustering of mass spectral features to reconstruct the spectrum of each individual analyte. chromatographytoday.commsmetrix.com

Bioassay-Guided Fractionation and Electroantennographic Detection (EAD)

Bioassay-guided fractionation is a powerful strategy used to identify biologically active compounds within a complex natural extract. mdpi.comnih.gov This iterative approach combines chemical separation with a biological assay to systematically isolate the active principle. nih.gov It is a cornerstone of chemical ecology, particularly in the identification of insect pheromones. chemical-ecology.netsciencepubco.com

The process begins with a crude extract from a biological source (e.g., an insect gland). This extract is then subjected to a separation technique, typically liquid chromatography, to produce a series of fractions. Each fraction is then tested for biological activity using a relevant bioassay. mdpi.com The most active fraction is selected for further sub-fractionation, and the process is repeated until a pure, active compound is isolated. mdpi.com

When the target active compounds are volatile, as is the case with many insect pheromones, the final separation and detection step often involves gas chromatography coupled with a biological detector. Electroantennographic Detection (GC-EAD) is a highly specific and sensitive technique used for this purpose. mdpi.com In a GC-EAD system, the effluent from the GC column is split. One portion goes to a standard chemical detector (like a Flame Ionization Detector or a Mass Spectrometer), while the other is passed over an excised insect antenna.

If a compound eluting from the column is olfactorily active (i.e., a pheromone or other semiochemical), it will bind to receptors on the antenna, generating a measurable electrical potential (a depolarization). This signal is recorded as a peak on an electroantennogram. By comparing the timing of the EAD peaks with the peaks on the conventional chromatogram, researchers can pinpoint exactly which compounds in the mixture are detected by the insect. This method would be instrumental in confirming if this compound serves as a pheromone component for a particular insect species. mdpi.comchemical-ecology.net

Environmental Fate and Transformation Studies of 1 Methylbutyl Octanoate

Biodegradation Studies in Various Environmental Compartments (Water, Soil, Sediment)

As a fatty acid ester, 1-methylbutyl octanoate (B1194180) is anticipated to be biodegradable in aerobic environments. The primary mechanism for the breakdown of such esters is hydrolysis, which cleaves the ester bond to form the constituent alcohol and carboxylic acid. In this case, hydrolysis would yield pentan-2-ol and octanoic acid. Both of these intermediate products are substances that are readily metabolized by a wide array of microorganisms found in water, soil, and sediment.

The general biodegradation pathway for fatty acid esters begins with de-esterification, followed by the sequential removal of two-carbon units from the fatty acid chain through a process known as β-oxidation. lyellcollection.org This multi-step process is common under both aerobic and anaerobic conditions. lyellcollection.org

The initial and rate-limiting step in the biodegradation of 1-methylbutyl octanoate is the enzymatic hydrolysis of its ester bond. nih.gov This reaction is catalyzed by a class of enzymes known as carboxylic ester hydrolases (CEHs), which includes lipases and esterases. nih.govmdpi.com These enzymes are ubiquitous in microbial communities across soil and aquatic environments. lyellcollection.orgnih.gov

Bacteria, in particular, utilize CEHs to break down esters to utilize the resulting components as carbon and energy sources. mdpi.com While the specific microbial consortia responsible for degrading this compound have not been documented, studies on other complex esters have identified various bacterial genera capable of this process. The degradation pathway for many fatty acid esters is well-established and involves esterase enzymes, often called lipases, which are found in virtually all studied microorganisms. lyellcollection.org

The enzymatic process can be summarized as follows:

Ester Hydrolysis : An esterase enzyme produced by soil or aquatic microorganisms attacks the ester linkage of this compound.

Formation of Intermediates : This cleavage results in the formation of octanoic acid and pentan-2-ol.

Further Degradation : Both octanoic acid and pentan-2-ol are subsequently mineralized by other microbial pathways. Long-chain fatty acids like octanoic acid are typically degraded through β-oxidation. lyellcollection.org

Standardized simulation tests and screening assays are used to determine the biodegradability of chemical substances. The Organisation for Economic Co-operation and Development (OECD) provides a series of guidelines for "Ready Biodegradability" (OECD 301 series) which are considered highly stringent. nih.gov A positive result in these tests indicates that a substance will undergo rapid and ultimate degradation in the environment. nih.gov

Common OECD 301 tests applicable to esters like this compound include:

OECD 301B (CO₂ Evolution Test) : Measures the carbon dioxide produced during degradation. aropha.com

OECD 301D (Closed Bottle Test) : Measures the consumption of dissolved oxygen. aropha.com

OECD 301F (Manometric Respirometry Test) : Measures oxygen consumption in a closed respirometer. aropha.com

For a substance to be classified as "readily biodegradable," it must achieve a degradation threshold of 60% (based on oxygen demand or CO₂ production) within a 10-day window during the 28-day test period. oecd.org Given that many fatty acid esters are known to be readily biodegradable, it is highly probable that this compound would pass these screening tests. epa.govnih.gov

| Test Method (OECD 301) | Parameter Measured | Pass Level for "Ready Biodegradability" | Applicability for this compound |

|---|---|---|---|

| 301B: CO₂ Evolution | CO₂ Production | >60% of Theoretical CO₂ in a 10-day window | Suitable for poorly soluble substances. |

| 301D: Closed Bottle | Dissolved Oxygen Consumption | >60% of Theoretical Oxygen Demand (ThOD) in a 10-day window | Suitable for volatile substances. |

| 301F: Manometric Respirometry | Oxygen Consumption | >60% of ThOD in a 10-day window | Suitable for insoluble and volatile materials. |

Phototransformation Processes under Atmospheric and Aquatic Conditions

Volatile organic compounds (VOCs) that partition into the atmosphere are subject to degradation through photochemical reactions. researchgate.net The most significant process for the atmospheric degradation of compounds like this compound is oxidation by hydroxyl radicals (•OH), which are formed photochemically during the daytime. researchgate.netnih.gov

The reaction with •OH radicals transforms VOCs into more polar, water-soluble compounds, which are then removed from the atmosphere by precipitation or dry deposition. researchgate.net The end products of complete atmospheric oxidation are carbon dioxide and water. researchgate.net While a specific reaction rate constant for this compound is not available, its saturated alkyl structure suggests it would be susceptible to this oxidative process, similar to other VOCs.

In aquatic environments, direct photolysis (degradation by direct absorption of sunlight) is unlikely to be a significant fate process for this compound, as its molecular structure lacks functional groups that absorb light in the environmentally relevant UV spectrum. However, indirect phototransformation, involving reactions with photochemically produced reactive species like hydroxyl radicals, could contribute to its degradation in sunlit surface waters, although this is typically a slower process compared to biodegradation.

Bioaccumulation Potential in Aquatic and Terrestrial Organisms

The bioaccumulation potential of an organic chemical is often estimated using its octanol-water partition coefficient (Kow), typically expressed as its logarithm (log Kow or log P). nist.govyoutube.com This value describes the chemical's lipophilicity, or its tendency to partition into fatty tissues rather than water. Chemicals with a high log Kow are more likely to bioaccumulate.

| Compound | Estimated log Kow (log P) | Source | Implication for Bioaccumulation |

|---|---|---|---|

| This compound | ~4.5 - 5.5 (Estimated) | Inferred from similar compounds | High potential to bioaccumulate |

| 3-Methylbutyl octanoate | 4.46 - 4.95 | ChemAxon, ALOGPS | High potential to bioaccumulate |

| Phthalate Esters (various) | >5.0 | p2infohouse.org | High potential to bioaccumulate |

Based on these analogous compounds, this compound is expected to have a log Kow value in the range of 4.5 to 5.5. This high value suggests a significant potential for bioaccumulation in the fatty tissues of aquatic and terrestrial organisms. However, its ready biodegradability may mitigate this potential by reducing the persistence and concentration of the compound in the environment.

Transport and Distribution Mechanisms in Environmental Matrices (e.g., Adsorption/Desorption, Henry's Law Constant)

The transport and distribution of this compound in the environment are governed by its physical and chemical properties, primarily its affinity for organic carbon and its volatility from water.

Adsorption/Desorption: The tendency of a chemical to adsorb to soil and sediment is described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). ecetoc.org For non-polar organic compounds, Koc can be estimated from the log Kow. researchgate.net Given the estimated high log Kow for this compound, it is expected to have a high Koc value, indicating strong adsorption to the organic matter fraction of soil and sediment. ecetoc.org This strong binding would limit its mobility in soil and reduce its concentration in the aqueous phase, thereby decreasing its potential to leach into groundwater.

Volatility: The Henry's Law constant (H) is a measure of a chemical's tendency to partition between air and water, indicating its potential for volatilization from aquatic systems. copernicus.orgcopernicus.org An experimentally determined Henry's Law constant for this compound is unavailable, but data for other esters can be used for estimation. For example, methyl octanoate has a Henry's Law constant of 7.83 x 10⁻⁴ atm-m³/mol, which suggests it is expected to volatilize from water surfaces. Given its larger alkyl groups, this compound would likely have a similar or slightly higher Henry's Law constant, indicating that volatilization from surface waters to the atmosphere is a probable environmental transport pathway.

| Parameter | Estimated Value/Behavior | Governing Property | Environmental Implication |

|---|---|---|---|

| Soil Adsorption Coefficient (Koc) | High | High log Kow | Low mobility in soil; partitioning to sediment. |

| Henry's Law Constant (H) | Moderate to High | Vapor pressure and water solubility | Expected to volatilize from water surfaces. |

Emerging Research and Future Directions for 1 Methylbutyl Octanoate

Development of Sustainable Production Methods

The demand for natural and sustainable flavor and fragrance compounds has catalyzed research into alternatives to traditional chemical synthesis. Bio-catalysis, leveraging enzymes or whole-cell microorganisms, presents a promising green alternative for the production of 1-Methylbutyl octanoate (B1194180).

Enzymatic Esterification: Lipases are the most commonly employed enzymes for the synthesis of esters like 1-methylbutyl octanoate due to their stability in organic solvents and broad substrate specificity. Researchers are focused on optimizing reaction conditions to maximize yield and efficiency. Key areas of investigation include:

Enzyme Selection: Screening for lipases with high selectivity and activity towards octanoic acid and 2-pentanol (B3026449) (1-methylbutanol).

Immobilization: Developing robust immobilization techniques to enhance enzyme stability, reusability, and ease of separation from the product.

Reaction Medium Engineering: Exploring the use of non-conventional solvents, such as ionic liquids or deep eutectic solvents, to improve substrate solubility and enzyme performance.

Process Optimization: Utilizing response surface methodology and other statistical tools to optimize parameters like temperature, substrate molar ratio, and enzyme concentration.

Whole-Cell Biotransformation: The use of engineered microorganisms as "cellular factories" offers a holistic approach to sustainable production. Metabolic engineering strategies are being developed to enhance the intracellular synthesis of this compound. This involves:

Pathway Engineering: Introducing and overexpressing genes encoding for key enzymes in the biosynthetic pathway, such as alcohol acyltransferases (AATs), which catalyze the final step of ester formation.

Precursor Supply Enhancement: Modifying metabolic pathways to increase the intracellular pools of the precursor molecules, octanoyl-CoA and 2-pentanol.

Competing Pathway Deletion: Eliminating or down-regulating metabolic pathways that divert precursors away from ester production.

A summary of sustainable production strategies is presented in the table below.

| Production Method | Key Advantages | Research Focus |

| Enzymatic Esterification | High specificity, mild reaction conditions, reduced byproducts. | Enzyme screening, immobilization techniques, novel reaction media. |

| Whole-Cell Biotransformation | Utilization of renewable feedstocks, potential for continuous production. | Metabolic pathway engineering, precursor supply optimization. |

Deeper Elucidation of Stereospecific Biological Mechanisms

This compound possesses a chiral center at the second carbon of the pentyl group, meaning it can exist as two different stereoisomers (enantiomers): (R)-1-methylbutyl octanoate and (S)-1-methylbutyl octanoate. It is well-established that the stereochemistry of volatile compounds can significantly influence their biological activity, particularly their perception by olfactory receptors.

Future research is aimed at a deeper understanding of these stereospecific interactions:

Olfactory Receptor Deorphanization: Identifying the specific olfactory receptors (ORs) that bind to the (R) and (S) enantiomers of this compound. This involves expressing a library of ORs in heterologous cells (e.g., HEK293 cells) and screening for their response to each enantiomer. nih.govnih.gov

Chiral Recognition Mechanisms: Investigating the molecular basis of how ORs differentiate between the two enantiomers. This includes computational modeling and site-directed mutagenesis to identify the key amino acid residues in the receptor's binding pocket that are responsible for chiral recognition. mdpi.com

Enantioselective Perception: Quantifying the differences in odor threshold and perceived quality between the (R) and (S) forms. This will involve sensory panel evaluations and advanced analytical techniques to correlate sensory data with enantiomeric composition.

Understanding these mechanisms is not only of fundamental scientific interest but also has practical implications for the food and fragrance industries in creating more defined and impactful flavor and aroma profiles.

Integration of Multi-Omics Data for Biosynthetic Pathway Understanding

The biosynthesis of this compound in plants is a complex process involving multiple enzymatic steps and regulatory networks. The integration of various "omics" technologies provides a powerful approach to unraveling this complexity.

Transcriptomics: RNA sequencing (RNA-Seq) can be used to identify genes that are differentially expressed during fruit ripening or in response to environmental stimuli that trigger aroma production. This can help pinpoint candidate genes encoding for enzymes involved in the biosynthesis of octanoic acid and 2-pentanol, as well as the alcohol acyltransferases that catalyze the final esterification step. maxapress.commaxapress.com

Proteomics: By analyzing the entire protein complement of a cell or tissue, proteomics can identify the enzymes that are actively present and potentially involved in this compound synthesis. Quantitative proteomic approaches can reveal changes in the abundance of these enzymes during different developmental stages. frontiersin.orgconfex.com

Metabolomics: This involves the comprehensive analysis of all metabolites within a biological sample. Metabolomics can be used to identify and quantify the precursors, intermediates, and final products of the biosynthetic pathway, providing a direct snapshot of the metabolic state of the tissue. maxapress.commaxapress.com

By integrating these multi-omics datasets, researchers can construct detailed models of the biosynthetic pathway of this compound. This integrated approach allows for the identification of rate-limiting steps, regulatory hubs, and key transcription factors that control the production of this important flavor compound. nih.govnih.gov

Advanced Analytical Method Development for Trace Level Detection

The concentration of this compound in many natural products is often very low, necessitating highly sensitive and selective analytical methods for its detection and quantification.

Future research in this area is focused on:

Advanced Sample Preparation: Developing more efficient and automated sample preparation techniques, such as solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE), to extract and concentrate this compound from complex matrices.

High-Resolution Chromatography: Utilizing comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) to achieve superior separation and identification of volatile compounds, even in highly complex mixtures.

Chiral Analysis: Developing and validating robust chiral gas chromatography methods to separate and quantify the individual (R) and (S) enantiomers of this compound. This is crucial for understanding the stereospecific aspects of its biological activity.

Sensor Development: Exploring the potential of electronic noses and biosensors for the rapid and real-time monitoring of this compound in various applications, such as food quality control and environmental monitoring.

A comparison of advanced analytical techniques is provided in the table below.

| Analytical Technique | Principle | Application for this compound |

| SPME-GC-MS | Adsorption/absorption of analytes onto a coated fiber, followed by thermal desorption and GC-MS analysis. | Trace level detection in food and beverage samples. |

| GCxGC-TOF-MS | Two-dimensional gas chromatography for enhanced separation, coupled with high-speed mass spectrometry. | Comprehensive profiling of volatile compounds in complex matrices. |

| Chiral GC | Gas chromatography with a chiral stationary phase to separate enantiomers. | Quantification of (R) and (S)-1-methylbutyl octanoate. |

Comprehensive Environmental Risk Assessment Methodologies

As the production and use of this compound increase, a thorough understanding of its environmental fate and potential ecological effects is essential. A comprehensive environmental risk assessment (ERA) methodology for this compound would involve several key components:

Environmental Fate Studies: Investigating the key processes that determine the persistence and distribution of this compound in the environment. This includes studies on:

Biodegradation: Determining the rate and extent of biodegradation in different environmental compartments, such as soil and water, under both aerobic and anaerobic conditions. The primary degradation pathway is expected to be hydrolysis to octanoic acid and 2-pentanol, followed by further degradation of these products. lyellcollection.org

Abiotic Degradation: Assessing the potential for hydrolysis and photolysis to contribute to the degradation of the compound.

Bioaccumulation: Evaluating the potential for this compound to accumulate in aquatic organisms.

Ecotoxicity Testing: Conducting standardized ecotoxicity tests on a range of aquatic and terrestrial organisms to determine the potential adverse effects of the compound. This would include acute and chronic toxicity tests on fish, invertebrates, and algae.

Exposure Modeling: Developing models to predict the environmental concentrations of this compound resulting from its production, use, and disposal.